molecular formula C18H17N3O3 B6621116 Methyl 4-[[[2-(benzimidazol-1-yl)acetyl]amino]methyl]benzoate

Methyl 4-[[[2-(benzimidazol-1-yl)acetyl]amino]methyl]benzoate

Cat. No.: B6621116
M. Wt: 323.3 g/mol
InChI Key: ZCXCILYSLKAMCT-UHFFFAOYSA-N
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Description

Methyl 4-[[[2-(benzimidazol-1-yl)acetyl]amino]methyl]benzoate: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[[[2-(benzimidazol-1-yl)acetyl]amino]methyl]benzoate typically involves multiple steps, starting with the formation of the benzimidazole core. One common synthetic route includes the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[[[2-(benzimidazol-1-yl)acetyl]amino]methyl]benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzimidazole core is particularly useful in the development of new pharmaceuticals and materials.

Biology: The biological applications of Methyl 4-[[[2-(benzimidazol-1-yl)acetyl]amino]methyl]benzoate include its use as a probe in biological studies to understand cellular processes and interactions.

Medicine: In medicine, this compound has shown potential as an antimicrobial, antiviral, and anticancer agent. Its derivatives are being explored for their therapeutic properties in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 4-[[[2-(benzimidazol-1-yl)acetyl]amino]methyl]benzoate exerts its effects involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • Benzimidazole: The parent compound with similar biological activities.

  • 2-Methylbenzimidazole: A methylated derivative with enhanced properties.

  • 4-Amino-1-methylbenzimidazole: Another derivative with different functional groups.

Uniqueness: Methyl 4-[[[2-(benzimidazol-1-yl)acetyl]amino]methyl]benzoate stands out due to its specific structural features, such as the presence of the acetyl and methyl groups, which contribute to its unique chemical and biological properties.

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Properties

IUPAC Name

methyl 4-[[[2-(benzimidazol-1-yl)acetyl]amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-24-18(23)14-8-6-13(7-9-14)10-19-17(22)11-21-12-20-15-4-2-3-5-16(15)21/h2-9,12H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXCILYSLKAMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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